2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol typically involves the reaction of 2,5-difluoroaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions to form the imine linkage . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the imine formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, this compound is utilized in medicinal chemistry for the development of potential therapeutic agents targeting specific proteins or enzymes . In the industrial sector, it may be used in the synthesis of advanced materials or as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as proteins or enzymes . The imine group in the compound can form reversible covalent bonds with nucleophilic residues in proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol include:
2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-hydroxyphenol: This compound lacks the ethoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, such as the ethoxy group and the imine linkage, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJIMNYQYJGTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.